Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride
Description
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- is a chromenone (benzopyranone) derivative featuring a bromine atom at position 8, a methyl group at position 6, and a 1H-tetrazole substituent at position 2 (Figure 1). Its IUPAC name and synonyms include:
- 8-Bromo-6-methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- 8-Bromo-6-methyl-2-(2H-tetrazol-5-yl)chromen-4-one .
The benzopyranone scaffold is widely studied for pharmacological activities (e.g., anti-inflammatory, anticancer), while tetrazole moieties are known for their metabolic stability and hydrogen-bonding capacity, often enhancing bioavailability in drug design .
Properties
CAS No. |
33421-70-4 |
|---|---|
Molecular Formula |
C15H32ClNO2 |
Molecular Weight |
293.87 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H |
InChI Key |
XUCNEPNSXHQQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
Esterification of 2,2,4,4-Tetramethylvaleric Acid
The core synthetic route begins with 2,2,4,4-tetramethylvaleric acid, a branched carboxylic acid. Esterification with β-diethylaminoethanol is the critical step, typically facilitated by acid chlorides or coupling agents:
Acid Chloride Method
- Formation of Acid Chloride :
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to generate the reactive acid chloride intermediate. For example, refluxing 2,2,4,4-tetramethylvaleric acid with SOCl₂ in anhydrous dichloromethane at 40–60°C for 4–6 hours yields the corresponding acid chloride. - Esterification with β-Diethylaminoethanol :
The acid chloride is reacted with β-diethylaminoethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like tetrahydrofuran (THF) or dichloromethane are used under reflux (60–80°C) for 12–24 hours.
Reaction Scheme :
$$
\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{HO-(CH₂)₂-N(C₂H₅)₂}} \text{R-COO-(CH₂)₂-N(C₂H₅)₂}
$$
Carbodiimide-Mediated Coupling
Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Procedure : The carboxylic acid and β-diethylaminoethanol are dissolved in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). DCC is added at 0°C, and the mixture is stirred at room temperature for 24 hours.
- Yield : This method achieves ~85% yield but requires careful removal of dicyclohexylurea byproducts via filtration.
Salt Formation with Hydrochloric Acid
The free base ester is converted to its hydrochloride salt to enhance solubility and stability:
- Neutralization : The ester is dissolved in anhydrous diethyl ether or THF, and hydrochloric acid (HCl) gas is bubbled through the solution at 0–5°C.
- Precipitation : The hydrochloride salt precipitates as a white solid, which is filtered and washed with cold ether.
- Purification : Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) yields high-purity product (>98%).
Reaction Optimization
Solvent and Temperature Effects
- Solvent Choice : THF and dichloromethane are preferred for esterification due to their inertness and ability to dissolve both polar and nonpolar reactants.
- Temperature Control : Elevated temperatures (60–80°C) accelerate reaction rates but risk decomposition. Lower temperatures (0–25°C) are used for acid-sensitive intermediates.
Purification Techniques
Vacuum Distillation
Crude ester products are purified via fractional distillation under reduced pressure (1–15 mmHg). For example, 2,2,4,4-tetramethylvaleric acid diethylaminoethyl ester distills at 124–126°C/15 mmHg.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Route | 78–85 | 95–98 | High reactivity, short reaction time | Requires SOCl₂ handling |
| Carbodiimide Coupling | 80–88 | 97–99 | Mild conditions, no gaseous byproducts | Expensive reagents, byproduct removal |
| Direct Esterification | 65–75 | 90–95 | Simplicity, fewer steps | Lower yields, longer reaction time |
Emerging Methodologies
Continuous Flow Synthesis
Microreactors enable safer handling of exothermic reactions (e.g., acid chloride formation) and improve reproducibility. For example, a two-phase flow system with valeric acid derivatives achieves 92% conversion in 10 minutes.
Enzymatic Esterification
Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, though yields remain suboptimal (~50%).
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism by which valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituted Benzopyranone Derivatives
Compound A : 8-Methoxy-3-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Substituents : Methoxy (position 8), tetrazole (position 3).
- Key Differences :
- Position of Tetrazole : The tetrazole group at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding patterns and molecular dipole moments.
- Bromo vs. Methoxy : Bromine’s higher electronegativity and bulkiness may increase lipophilicity and steric hindrance compared to methoxy, affecting membrane permeability and target binding .
- Applications : Methoxy derivatives are often explored in material science for dielectric properties, whereas brominated analogs may prioritize pharmaceutical applications due to enhanced stability .
Compound B : 4H-1-Benzopyran-4-one, 3-(1H-tetrazol-5-yl)- (Unsubstituted Core)
- Simpler structure may limit steric interactions, favoring applications in crystallography or small-molecule probes .
Tetrazole-Containing Heterocycles
Compound C : (E)-5,5'-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
- Structure : Planar bistetrazole with ethene linkage.
- Key Differences: Density and Energetic Properties: Compound C achieves a density of 1.91 g/cm³ (100 K) and detonation velocity of 9017 m/s, outperforming RDX.
- Applications: High-energy materials vs.
Compound D : tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate
- Structure : Piperidine-tetrazole hybrid.
- Key Differences :
Data Table: Structural and Functional Comparison
*Calculated based on substituents.
Research Findings and Implications
- Structural Insights : The bromine and methyl groups in the target compound likely enhance hydrophobic interactions in biological systems, while the tetrazole moiety offers hydrogen-bonding versatility.
- Synthetic Challenges : Bromination at position 8 may require regioselective methods, as seen in analogous brominated heterocycles .
- Safety Considerations : The compound’s safety data sheet (SDS) highlights standard handling precautions for halogenated organics, including skin/eye protection .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
Two primary synthetic strategies are employed:
- Acid Chloride Coupling: React 2,2,4,4-tetramethylvaleric acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to generate the acid chloride, followed by esterification with 2-diethylaminoethanol in the presence of a base (e.g., triethylamine). The hydrochloride salt is formed via HCl gas treatment. This method achieves high yields (>85%) but requires strict moisture control due to the reactivity of acid chlorides .
- Carbodiimide-Mediated Esterification: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst to couple the carboxylic acid directly with 2-diethylaminoethanol in dichloromethane (DCM). This avoids hazardous acid chlorides but may require extended reaction times (4–7 days) and anhydrous conditions .
Key Factors:
- Excess diethylaminoethanol (1.5 eq) minimizes unreacted acid chloride.
- Temperature control (0–5°C during acid chloride formation; 25°C for EDC coupling) prevents side reactions.
Basic: What spectroscopic techniques are essential for structural confirmation, and what peaks are diagnostic?
Methodological Answer:
- ¹H/¹³C NMR:
- ¹H NMR: The 2,2,4,4-tetramethyl valerate moiety shows singlets for all methyl groups (δ 1.2–1.4 ppm). The ethyl groups in the diethylamino moiety appear as quartets (δ 3.4–3.6 ppm) and triplets (δ 1.1–1.3 ppm).
- ¹³C NMR: Quaternary carbons in the tetramethyl branches resonate at δ 35–40 ppm. The ester carbonyl appears at δ 170–175 ppm .
- FTIR: Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and a broad band at 2500–3000 cm⁻¹ (N⁺–H in hydrochloride salt) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the calculated mass (C₁₇H₃₄ClNO₂⁺: 328.24 g/mol). Fragmentation reveals loss of HCl (Δm/z=36.46) and diethylamine (Δm/z=73.14) .
Advanced: How can researchers resolve contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Contradictions often arise from hydration states or counterion effects. To address this:
Hydration Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect bound water. Karl Fischer titration quantifies free water .
Solubility Parameterization: Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimental validation in binary solvent systems (e.g., ethanol/hexane) identifies optimal solubility profiles .
Ionic Strength Effects: Use phosphate-buffered saline (PBS) at varying pH (2–8) to study protonation-dependent solubility. The hydrochloride salt shows increased solubility below pH 4 due to full amine protonation .
Advanced: What strategies optimize chromatographic separation from byproducts like unreacted diethylaminoethanol?
Methodological Answer:
- Ion-Pair Chromatography: Use a C18 column with 0.1% heptanesulfonic acid in the mobile phase (acetonitrile:water, 70:30). Retention time differences arise from ion-pairing with the protonated amine .
- pH-Controlled Extraction: At pH 9 (adjusted with NH₄OH), the free base partitions into organic phases (e.g., ethyl acetate), while polar byproducts remain aqueous. Back-extraction with 0.1 M HCl recovers the hydrochloride salt .
- Recrystallization: Ethanol/ether mixtures (1:3 v/v) selectively precipitate the compound, leaving diethylaminoethanol in solution due to its higher polarity .
Basic: What stability protocols are critical for long-term storage, and how are degradation products characterized?
Methodological Answer:
- Storage Conditions: Desiccate at -20°C under argon to prevent hydrolysis and oxidation. Use amber vials to block UV-induced degradation .
- Degradation Monitoring:
- HPLC-ELSD: A C8 column with isocratic elution (0.1% trifluoroacetic acid in methanol) detects hydrolysis products (e.g., free valeric acid) and N-oxide derivatives.
- Forced Degradation Studies: Expose to 40°C/75% relative humidity (RH) for 4 weeks. Hydrolysis dominates under acidic (pH 3) or alkaline (pH 10) conditions, while thermal stress induces decarboxylation .
Advanced: How do steric effects from 2,2,4,4-tetramethyl groups influence biological activity in SAR studies?
Methodological Answer:
- Molecular Dynamics Simulations: The bulky substituents restrict rotation around the ester bond, stabilizing a conformation that enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase). Comparative studies with less hindered analogs (e.g., 2-methyl derivatives) show 3-fold lower IC₅₀ values due to improved fit .
- LogP Measurements: The tetramethyl groups increase logP by 1.5 units vs. non-methylated analogs, correlating with enhanced blood-brain barrier permeability in rodent models .
Basic: What validated LC-MS/MS parameters quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Protein precipitation with ice-cold acetonitrile (1:3 v/v plasma) followed by solid-phase extraction (C18 cartridges).
- LC Conditions:
- Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm).
- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: 5% B to 95% B over 5 min.
- MS Detection:
Advanced: How can conflicting pKa and logP values be reconciled through experimental design?
Methodological Answer:
- pKa Determination: Use potentiometric titration in a water-DMSO (80:20) mixture to solubilize the compound. Ionic strength is maintained at 0.15 M with KCl. The hydrochloride salt shows a pKa of 8.9 ± 0.1 for the tertiary amine .
- LogP Measurement: Shake-flask method with octanol/water (saturated for 24 hr). Quantify concentrations via UV at 210 nm. Validate against computational models (e.g., ALogPS 2.1), adjusting for ionization via the pH-partition hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
